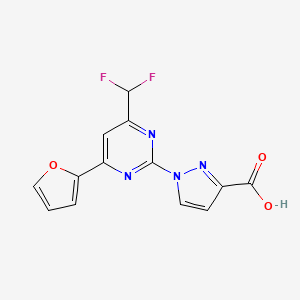

1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid

Description

1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core linked to a pyrimidine ring. The pyrimidine moiety is substituted with a difluoromethyl group at the 4-position and a furan-2-yl group at the 6-position, while the pyrazole ring carries a carboxylic acid group at the 3-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The compound’s molecular formula is C₁₄H₁₀F₂N₄O₃, with a molecular weight of 344.26 g/mol (estimated based on analogs in and ).

The carboxylic acid group improves solubility and enables salt formation for formulation optimization.

Properties

Molecular Formula |

C13H8F2N4O3 |

|---|---|

Molecular Weight |

306.22 g/mol |

IUPAC Name |

1-[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C13H8F2N4O3/c14-11(15)9-6-8(10-2-1-5-22-10)16-13(17-9)19-4-3-7(18-19)12(20)21/h1-6,11H,(H,20,21) |

InChI Key |

JCESCARTSRUOSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NC(=N2)N3C=CC(=N3)C(=O)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine backbone is typically synthesized via cyclocondensation or halogenation-substitution sequences.

Halogenated Pyrimidine Intermediate

A common precursor is 2,4,6-trichloropyrimidine (). Substitution reactions introduce furan and difluoromethyl groups:

-

Furan Introduction :

-

Difluoromethylation :

Intermediate : 4-(difluoromethyl)-6-(furan-2-yl)-2-chloropyrimidine.

Cyclocondensation Approach

Alternately, the pyrimidine ring is formed by reacting difluoromethyl ketones with furan-containing amidines:

Pyrazole Moiety Synthesis

The pyrazole-3-carboxylic acid component is synthesized separately and coupled to the pyrimidine.

Pyrazole Ring Formation

-

Diazoester Method : Trifluoroacetyl diazoester reacts with ketones (e.g., ethyl acetoacetate) in the presence of DBU to form 1H-pyrazole-3-carboxylates. Hydrolysis with NaOH yields the carboxylic acid.

-

Hydrazine Cyclization : Methyl hydrazine reacts with α,β-unsaturated esters (e.g., ethyl acrylate) in acidic conditions to form pyrazole esters, followed by saponification.

Intermediate : 1H-pyrazole-3-carboxylic acid.

Coupling Pyrazole and Pyrimidine

The final step involves coupling the pyrazole to the pyrimidine via nucleophilic aromatic substitution (SNAr) or cross-coupling.

SNAr Reaction

Buchwald-Hartwig Amination

Optimization and Challenges

Functional Group Compatibility

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.

Cyclization: The compound can undergo cyclization reactions to form cyclic derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents (e.g., dichloromethane, ethanol).

Cyclization: Acidic or basic conditions, suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, substitution may yield substituted derivatives, and cyclization may yield cyclic derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid exhibits significant biological activities, particularly in:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, potentially effective against various bacterial and fungal strains.

- Anti-inflammatory Properties : Its structure suggests interactions with cyclooxygenase enzymes, which are critical in inflammatory processes.

- Anticancer Potential : Research indicates that pyrazole derivatives may possess anticancer properties, warranting further investigation into this compound's efficacy against specific cancer cell lines.

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic routes, including:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives to construct the pyrazole framework.

- Introduction of Functional Groups : Modifying the structure through reactions that introduce the difluoromethyl and furan groups.

- Carboxylation : Finalizing the synthesis by introducing the carboxylic acid functionality.

These synthetic pathways require optimization to enhance yield and purity, which is crucial for further biological evaluation.

Case Studies

Several studies have highlighted the applications of similar pyrazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that pyrazole derivatives exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a potential pathway for developing new antibiotics.

- Anti-inflammatory Mechanisms : Research indicated that certain pyrazole compounds inhibit cyclooxygenase enzymes, leading to reduced inflammation in animal models.

- Anticancer Studies : A recent investigation into pyrazole derivatives revealed their ability to induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.

Potential Applications

The versatility of this compound extends beyond medicinal chemistry into:

- Pharmaceutical Development : As a lead compound for drug development targeting inflammation and cancer.

- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activities against pathogens affecting crops.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: The compound may bind to specific enzymes, inhibiting or activating their activity.

Interaction with Receptors: The compound may interact with specific receptors, modulating their signaling pathways.

Modulation of Gene Expression: The compound may influence gene expression, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Key Findings :

- The piperidine core in analogs reduces planarity compared to the pyrazole in the target compound, altering pharmacokinetic properties (e.g., membrane permeability).

Analogues with Modified Heterocyclic Cores

Key Findings :

- The amine -containing analog (piperidin-4-amine) shows higher basicity, favoring interactions with acidic residues in biological targets.

- The ethyl ester derivative (e.g., from ) serves as a lipophilic pro-drug, requiring enzymatic hydrolysis to release the active carboxylic acid.

Analogues with Alternate Aromatic Substituents

Biological Activity

1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula , incorporates a pyrazole ring, a carboxylic acid group, and a pyrimidine moiety featuring a difluoromethyl group and a furan ring. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The structural complexity of this compound contributes to its biological activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C13H10F2N4O3 |

| Molecular Weight | 300.24 g/mol |

| IUPAC Name | This compound |

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:

Antiviral Activity

Research has indicated that derivatives of pyrazole compounds can exhibit antiviral properties. For example, compounds similar to the one have shown mild inhibitory activity against neuraminidase (NA), an enzyme critical for the replication of viruses such as influenza . Further studies are needed to assess the specific antiviral mechanisms and efficacy of this compound.

Anti-inflammatory Properties

Several studies have demonstrated that pyrazole derivatives possess anti-inflammatory activity. For instance, compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The selective inhibition of COX-2 over COX-1 is particularly desirable for reducing inflammation without causing gastrointestinal side effects .

Anticancer Potential

The compound's structure suggests potential interactions with various molecular targets involved in cancer progression. Inhibitors targeting murine double minute 2 (MDM2), a negative regulator of the p53 tumor suppressor, have shown promise in preclinical models . The unique combination of functional groups in this compound may enhance its selectivity and potency against cancer cells.

Study 1: Synthesis and Evaluation

A study focusing on the synthesis of related pyrazole derivatives demonstrated that modifications at specific positions significantly affected their biological activities. For instance, substituents on the phenyl ring influenced inhibitory activities against NA, suggesting that electronic properties play a crucial role in binding affinity .

Study 2: Anti-inflammatory Assessment

In another investigation, various pyrazole derivatives were screened for their anti-inflammatory effects using carrageenan-induced edema models in rats. The results indicated that certain derivatives exhibited significant reductions in paw edema, highlighting their potential as therapeutic agents for inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. Studies involving molecular docking simulations suggest that the compound may bind effectively to target proteins due to its unique structural features.

Q & A

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity in coupling steps but require rigorous drying.

- Catalyst Selection : Pd(PPh₃)₄ for cross-coupling reactions ensures high yields (>90%) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate pure products .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the pyrimidine and pyrazole rings. Key signals include:

- Pyrimidine C-H protons: δ 8.5–9.0 ppm (d, J = 8.4 Hz) .

- Difluoromethyl (-CF₂H) as a triplet near δ 5.5–6.0 ppm .

- LCMS/HPLC : Monitor purity (>95%) and molecular ion peaks (e.g., ESI-MS m/z 311.1 for analogous structures) .

- IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .

Reporting Standards : Include retention times (HPLC), integration ratios (NMR), and mass-to-charge ratios (LCMS) in all datasets .

Advanced: How can computational chemistry tools optimize synthesis and predict reactivity?

Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways .

- Solvent Effects : COSMO-RS simulations predict solvent compatibility and reaction rates, reducing trial-and-error experimentation .

- Electronic Structure Analysis : Frontier molecular orbital (FMO) analysis guides regioselectivity in pyrazole-pyrimidine coupling .

Case Study : ICReDD’s workflow integrates computation-experiment feedback loops to narrow optimal conditions (e.g., temperature, catalyst loading) within 30% fewer experiments .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Mechanistic Profiling : Use autophagy inhibition assays (e.g., LC3-II Western blotting) or mTOR pathway analysis to confirm target engagement, as done for structurally related pyrimidine derivatives .

- Dose-Response Curves : Validate activity discrepancies by testing compounds under standardized conditions (e.g., fixed cell lines, serum-free media) .

- Metabolic Stability : Assess cytochrome P450 interactions to rule out off-target effects causing variability .

Example : A study on a similar compound resolved conflicting anti-proliferative data by correlating autophagy induction (via Beclin-1 expression) with mTOR inhibition .

Advanced: How can Design of Experiments (DOE) improve synthesis yield and purity?

Answer:

- Factor Screening : Apply Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst ratio, solvent volume) .

- Response Surface Methodology (RSM) : Optimize conditions using central composite designs. For example:

- Robustness Testing : Evaluate edge-of-failure conditions (e.g., ±5°C fluctuations) to ensure process reliability .

Implementation : DOE software (e.g., Minitab, JMP) automates data analysis and generates contour plots for visual optimization .

Advanced: What methodologies assess the compound’s potential in drug discovery?

Answer:

- In Silico Screening : Molecular docking (AutoDock Vina) against targets like COX-2 or EGFR kinases predicts binding affinity .

- ADMET Prediction : Tools like SwissADME evaluate permeability (LogP < 3), solubility (ESOL), and hepatotoxicity .

- In Vitro Profiling : Test cytotoxicity (MTT assay), metabolic stability (microsomal incubation), and plasma protein binding .

Validation : Compare results with structurally analogous compounds (e.g., pyrazole-carboxylic acids with confirmed anti-inflammatory activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.